molecular formula C12H12O2 B8428998 2-Benzyl-1,3-cyclopentanedione

2-Benzyl-1,3-cyclopentanedione

Cat. No.: B8428998
M. Wt: 188.22 g/mol
InChI Key: WDDLJPYSFCVKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-1,3-cyclopentanedione is a versatile cyclic 1,3-dicarbonyl compound that serves as a privileged scaffold in asymmetric synthesis. Its primary research value lies in its role as a prochiral substrate for desymmetric enantioselective reduction, a powerful strategy to construct ring systems bearing multiple stereocenters, including challenging all-carbon quaternary stereocenters . This transformation is catalyzed by engineered enzymes or other chiral catalysts and enables the efficient production of enantiomerically enriched 3-hydroxycyclopentanones, which are invaluable chiral building blocks for the total synthesis of structurally complex natural products . Researchers utilize this methodology to access key intermediates in the synthesis of various terpenoid and alkaloid natural products, which are of significant interest due to their diverse and important biological activities, such as antitumor, anti-inflammatory, and antiarrhythmic effects . The compound's structure allows for further functionalization, making it a critical starting material for developing novel synthetic routes to architecturally complex molecules in medicinal and organic chemistry. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-benzylcyclopentane-1,3-dione

InChI

InChI=1S/C12H12O2/c13-11-6-7-12(14)10(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

WDDLJPYSFCVKAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1=O)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Benzyl 1,3 Cyclopentanedione and Its Analogues

Direct Alkylation Approaches

Direct alkylation of the acidic C-2 proton of a 1,3-cyclopentanedione (B128120) precursor is a primary strategy for the introduction of a benzyl (B1604629) group. However, the regioselectivity of this reaction, specifically the competition between C-alkylation and O-alkylation, presents a significant challenge that must be carefully controlled.

Alkylation of 1,3-Cyclopentanedione Derivatives

The direct C-alkylation of 1,3-cyclopentanedione with a benzyl halide is a direct route to 2-benzyl-1,3-cyclopentanedione. The outcome of this reaction is highly dependent on the reaction conditions, as the enolate intermediate can react at either the carbon or oxygen atom. Factors such as the nature of the solvent, the counter-ion, and the leaving group on the benzylating agent play a crucial role in determining the ratio of C- to O-alkylated products. Generally, polar aprotic solvents and larger counter-ions favor O-alkylation, while polar protic solvents and smaller counter-ions like lithium promote C-alkylation.

While direct alkylation is conceptually straightforward, controlling the regioselectivity can be challenging. In the case of cyclic 1,3-diketones, O-alkylation is often a significant competing reaction. One strategy to favor C-alkylation involves an initial O-alkylation followed by a Claisen rearrangement to furnish the desired C-alkylated product. Another approach utilizes thallium(I) salts of 1,3-cyclopentanedione, although this method has also been reported to yield substantial amounts of the O-alkylated product.

Starting MaterialReagents and ConditionsProductKey Observations
1,3-CyclopentanedioneBenzyl halide, Base (e.g., NaH, K2CO3), SolventThis compoundCompetition between C- and O-alkylation is a major issue. Reaction conditions must be carefully optimized to favor C-alkylation.
Thallium(I) salt of 1,3-cyclopentanedioneBenzyl halideThis compoundO-alkylation is often the predominant pathway.

Alpha-Alkylation and Arylation via Dianion Intermediates

The generation of a dianion from 1,3-cyclopentanedione offers an alternative approach to direct alkylation at the C-2 position. By treating the dione (B5365651) with two equivalents of a strong base, such as lithium diisopropylamide (LDA), a dianion can be formed where both the C-2 and C-4 (or C-5) positions are deprotonated. The C-4/C-5 enolate is generally more reactive towards electrophiles. Subsequent reaction with a benzylating agent would be expected to occur at the more nucleophilic carbon, followed by quenching of the C-2 enolate. However, specific examples of this strategy being successfully applied to the synthesis of this compound are not extensively documented in the literature, suggesting that controlling the regioselectivity of alkylation with the dianion can also be challenging.

Cyclization and Rearrangement Strategies

To circumvent the challenges associated with direct alkylation, several synthetic routes have been devised that construct the this compound ring system through cyclization or rearrangement reactions.

Formation from Ketals with 1,2-Bis(trimethylsilyloxy)cyclobutene

A powerful method for the synthesis of 2,2-disubstituted 1,3-cyclopentanediones involves the reaction of ketals with 1,2-bis(trimethylsilyloxy)cyclobutene. In this approach, a ketal, which can be derived from a ketone, reacts with 1,2-bis(trimethylsilyloxy)cyclobutene in the presence of a Lewis acid, such as boron trifluoride etherate. This reaction proceeds through a formal [2+2] cycloaddition followed by a rearrangement to afford the 2,2-disubstituted 1,3-cyclopentanedione. To synthesize a 2-benzyl substituted analogue, a ketal bearing a benzyl group would be required. This methodology is particularly effective for the synthesis of sterically unhindered products in good to excellent yields. However, the presence of steric hindrance or certain functional groups near the ketal can significantly reduce the reaction's efficiency.

Ketal PrecursorReagents and ConditionsProductYieldReference
Unhindered benzyl-containing ketal1,2-Bis(trimethylsilyloxy)cyclobutene, BF3·OEt22-Benzyl-2-substituted-1,3-cyclopentanedioneGood to Excellent rsc.org
Sterically hindered benzyl-containing ketal1,2-Bis(trimethylsilyloxy)cyclobutene, BF3·OEt22-Benzyl-2-substituted-1,3-cyclopentanedioneReduced Yield rsc.org

Intramolecular Cyclization Pathways (e.g., Michael Addition-Cyclization)

Intramolecular cyclization strategies provide a robust means of constructing the 1,3-cyclopentanedione ring with a pre-installed C-2 substituent. A common approach involves an intramolecular Michael addition followed by a cyclization reaction. For the synthesis of this compound, a suitable acyclic precursor would contain a benzyl group at the appropriate position and functional groups that can participate in a Michael addition and a subsequent Dieckmann or related cyclization. For instance, a substrate with a benzylic carbon attached to a Michael acceptor and a diester functionality could undergo intramolecular conjugate addition, followed by cyclization to form the five-membered ring. The specific design of the precursor is critical to ensure the desired regiochemical outcome of the cyclization.

Biocatalytic Synthesis Routes to Stereoisomeric Analogues

The development of biocatalytic methods has opened new avenues for the synthesis of chiral, non-racemic analogues of this compound. Enzymes, with their inherent stereoselectivity, can be employed to resolve racemic mixtures or to perform asymmetric transformations, leading to the production of single enantiomers or diastereomers.

Lipases are a class of enzymes that have been successfully used in the kinetic resolution of racemic alcohols and esters. In the context of this compound analogues, a lipase could be used to selectively acylate or deacylate one enantiomer of a racemic mixture of a precursor containing a hydroxyl group, allowing for the separation of the two enantiomers.

Transaminases are another class of enzymes that are gaining prominence in the synthesis of chiral amines. While not directly applicable to the synthesis of this compound itself, they can be used to prepare chiral amino-substituted analogues. For example, a prochiral diketone could be asymmetrically aminated using a transaminase to yield a chiral aminocyclopentanone derivative, which could then be further elaborated.

The use of biocatalysis in the synthesis of these compounds is an expanding field, offering environmentally benign and highly selective routes to valuable chiral building blocks.

BiocatalystReaction TypeSubstrateProductKey Advantage
LipaseKinetic ResolutionRacemic alcohol/ester precursorEnantiomerically enriched alcohol/esterHigh enantioselectivity, mild reaction conditions.
TransaminaseAsymmetric AminationProchiral diketoneChiral aminocyclopentanoneDirect formation of a chiral amine center.

Enzyme-Catalyzed Desymmetric Reduction of 2,2-Disubstituted 1,3-Cyclopentanediones

The desymmetric reduction of prochiral 2,2-disubstituted 1,3-cyclopentanediones offers a direct and efficient route to chiral 3-hydroxycyclopentanones, which contain a quaternary stereocenter. This transformation has been effectively achieved using engineered carbonyl reductases, which can selectively reduce one of the two prochiral carbonyl groups.

Application of Engineered Carbonyl Reductases (e.g., Cupriavidus sp. BIS7 CBCR, Sporobolomyces salmonicolor SSCR)

Engineered carbonyl reductases from various microbial sources have demonstrated remarkable efficacy in the desymmetric reduction of 2,2-disubstituted 1,3-cyclopentanediones. Notably, carbonyl reductase from Sporobolomyces salmonicolor AKU4429 (SSCR) and a thermostable carbonyl reductase from Cupriavidus sp. BIS7 (CBCR) have been the focus of significant research. acs.orgacs.orgnih.govnih.govresearchgate.net

Through protein engineering, wild-type enzymes can be modified to enhance their activity, stereoselectivity, and substrate scope. For instance, a mutant of SSCR, designated as M4, was developed through structure-guided directed evolution and exhibited a 23.9-fold increase in enzyme activity towards the model substrate 2-methyl-2-benzyl-1,3-cyclopentanedione, yielding the (2S,3S)-stereoisomer with a diastereomeric ratio of over 98%. acs.orgnih.govresearchgate.net Similarly, semirational engineering of CBCR led to the mutant L91C/F93I, which showed a 4- to 36-fold enhancement in activity for 2-methyl-2-benzyl-1,3-cyclopentanedione and its analogues, producing the (2R,3R)-stereoisomers with greater than 99% enantiomeric excess (ee) and diastereomeric excess (de). acs.orgnih.gov

The following table summarizes the performance of engineered carbonyl reductases in the desymmetric reduction of this compound analogues.

SubstrateEnzymeProduct ConfigurationConversion (%)de (%)ee (%)
2-Methyl-2-benzyl-1,3-cyclopentanedioneSSCR M4(2S,3S)>99>98>99
2-Methyl-2-(4-methoxybenzyl)-1,3-cyclopentanedioneSSCR M4(2S,3S)>99>98>99
2-Methyl-2-(4-chlorobenzyl)-1,3-cyclopentanedioneSSCR M4(2S,3S)>99>98>99
2-Methyl-2-benzyl-1,3-cyclopentanedioneCBCR L91C/F93I(2R,3R)>99>99>99
2-Methyl-2-(4-methylbenzyl)-1,3-cyclopentanedioneCBCR L91C/F93I(2R,3R)>99>99>99
2-Methyl-2-(2-thienylmethyl)-1,3-cyclopentanedioneCBCR L91C/F93I(2R,3R)>99>99>99
Stereoselective Formation of Chiral Hydroxycyclopentanones and Cyclopentanediols

The primary products of the enzyme-catalyzed desymmetric reduction of 2,2-disubstituted 1,3-cyclopentanediones are chiral 2,2-disubstituted 3-hydroxycyclopentanones. The high stereoselectivity of the engineered enzymes allows for the preparation of these valuable building blocks in enantiomerically pure forms. nih.gov

Furthermore, these chiral hydroxycyclopentanones can be subjected to a second enzymatic reduction step to yield 2,2-disubstituted cyclopentane-1,3-diols with high diastereoselectivity. nih.gov This stepwise reduction strategy provides access to a range of stereoisomerically pure diols, which are also important synthetic intermediates. For example, a series of 2,2-disubstituted trans,cis-cyclopentane-1,3-diols have been synthesized with greater than 99% diastereomeric ratio through the enzymatic reduction of the corresponding enantiopure 3-hydroxycyclopentanones. nih.gov

Structure-Guided Directed Evolution and Enzyme Engineering for Enhanced Selectivity

The remarkable success in developing highly selective carbonyl reductases for the synthesis of this compound analogues is largely attributable to structure-guided directed evolution and other protein engineering techniques. acs.orgnih.govnih.govresearchgate.net This approach involves identifying key amino acid residues in the enzyme's active site that influence substrate binding and catalysis. By creating mutant libraries with variations at these specific sites, it is possible to screen for enzymes with improved properties.

For example, in the engineering of SSCR, computational docking studies identified crucial residues in the substrate-binding pocket. researchgate.net Subsequent site-saturation mutagenesis and iterative rounds of screening led to the identification of the M4 mutant with significantly enhanced activity and stereoselectivity for 2-methyl-2-benzyl-1,3-cyclopentanedione. acs.orgnih.govresearchgate.net Similarly, the engineering of CBCR involved identifying residues near the substrate-binding site and creating mutations to improve the enzyme's performance for bulky substrates, resulting in the highly efficient L91C/F93I mutant. acs.orgnih.gov

These studies underscore the power of combining computational modeling with experimental screening to tailor enzyme properties for specific synthetic applications, enabling the production of chiral molecules with exceptional precision.

Challenges and Limitations in Synthetic Approaches for 1,3-Cyclopentanedione Systems

Despite the significant advancements in enzymatic methodologies, several challenges and limitations remain in the synthesis of this compound and its analogues.

In the context of biocatalysis, the stability of the enzymes under process conditions can be a concern. While some engineered enzymes exhibit high thermostability, others may require optimization of reaction conditions to maintain their activity over time. Another critical aspect is the regeneration of the nicotinamide cofactor (NADH or NADPH), which is consumed in the reduction reaction. Efficient and cost-effective cofactor regeneration systems are essential for the economic viability of large-scale enzymatic processes.

From a chemical synthesis perspective, the preparation of 2,2-disubstituted 1,3-cyclopentanediones can be challenging. Traditional methods often require multi-step sequences and may suffer from limitations in substrate scope and the generation of stoichiometric byproducts. Achieving high stereoselectivity in non-enzymatic asymmetric reductions of these prochiral diketones can also be difficult and often necessitates the use of expensive chiral catalysts and stringent reaction conditions.

Furthermore, the substrate scope of a particular engineered enzyme may be limited. While an enzyme might show excellent activity and selectivity for a specific substrate, its performance may be suboptimal for other analogues with different steric or electronic properties. This necessitates further protein engineering efforts to develop a broader range of biocatalysts for diverse applications.

Chemical Reactivity and Transformation Pathways of 2 Benzyl 1,3 Cyclopentanedione Derivatives

General Reactivity of the 1,3-Dicarbonyl System

The chemical behavior of 2-benzyl-1,3-cyclopentanedione is largely dictated by the 1,3-dicarbonyl functional group within its five-membered ring structure. This arrangement confers unique reactivity patterns. A key characteristic of 1,3-dicarbonyl compounds is the pronounced acidity of the hydrogen atom on the carbon positioned between the two carbonyl groups (the C-2 or α-carbon). libretexts.orgstudentdoctor.netncert.nic.in The presence of two adjacent electron-withdrawing carbonyl groups significantly stabilizes the resulting conjugate base, an enolate ion. libretexts.orgpbworks.com

This stabilization is achieved through resonance, where the negative charge is delocalized onto the two oxygen atoms, making the formation of the enolate more favorable compared to that of a simple ketone. libretexts.orgpbworks.com The enolate ion of a 1,3-diketone like 2,4-pentanedione, for example, has three resonance forms that contribute to its stability. libretexts.org This increased acidity allows 1,3-dicarbonyl compounds to be readily deprotonated by relatively weak bases. libretexts.org

The resulting resonance-stabilized enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. fiveable.meiitk.ac.in Furthermore, 1,3-dicarbonyl systems exist in a dynamic equilibrium between the diketo form and an enol tautomer. wikipedia.org For 1,3-cyclopentanedione (B128120), the enol form is predicted to be more stable than the diketo form, a stability that has been confirmed by X-ray crystallography. wikipedia.org This keto-enol tautomerism is fundamental to the reactivity of the system, influencing its participation in various chemical transformations. wikipedia.org

Reduction Reactions

The carbonyl groups of this compound are susceptible to reduction, leading to the formation of hydroxycyclopentanones and cyclopentanediols. This transformation is typically achieved through catalytic hydrogenation.

Catalytic hydrogenation of cyclic 1,3-diones is a well-established method for producing the corresponding β-hydroxyketones and 1,3-diols. researchgate.netnih.gov In the case of this compound, the stepwise reduction first yields 2-benzyl-3-hydroxycyclopentanone, followed by further reduction to 2-benzyl-1,3-cyclopentanediol. acs.org

The reaction pathway involves the initial mono-hydrogenation of one carbonyl group to form the intermediate hydroxyketone (a ketol). acs.org This intermediate can then undergo a second hydrogenation to yield the diol product. acs.org The stereochemistry of these products is a critical aspect of the reaction. The reduction of cyclic ketones often proceeds with a degree of diastereoselectivity, yielding predominantly the thermodynamically more stable alcohol. organic-chemistry.orgresearchgate.net For instance, the hydrogenation of cyclopentane-1,3-dione over a Ruthenium on carbon (Ru/C) catalyst kinetically favors the formation of the cis-diol isomer. acs.org The stereochemical outcome is influenced by factors such as the catalyst, solvent, and the steric hindrance imposed by substituents on the ring, like the benzyl (B1604629) group at the C-2 position. organic-chemistry.orgresearchgate.net

Heterogeneous catalysts are central to the hydrogenation of 1,3-dicarbonyl compounds due to their efficiency, reusability, and ease of separation from the reaction mixture. nih.gov Two of the most common and effective catalytic systems for this purpose are Palladium on carbon (Pd/C) and Raney Nickel.

Palladium on Carbon (Pd/C): This catalyst is widely used for various hydrogenation reactions in organic synthesis, including carbonyl reductions. wikipedia.orgcommonorganicchemistry.comsamaterials.com It consists of palladium metal dispersed on a high-surface-area activated carbon support. wikipedia.org Pd/C is effective in reducing carbon-carbon multiple bonds as well as carbonyl groups, often under mild conditions of temperature and pressure (e.g., 1 atm of H₂). commonorganicchemistry.comgoogle.com For the reduction of a related compound, 2-benzoyl cyclopentanone (B42830), a palladium on charcoal catalyst was used with hydrogen pressure to selectively reduce the keto group to a methylene (B1212753) group, yielding 2-benzyl cyclopentanone. google.com The choice of solvent for Pd/C hydrogenation is broad, including ethyl acetate (B1210297), ethanol, and methanol. arizona.edunih.gov

Raney Nickel: Also known as spongy nickel, Raney Nickel is a fine-grained nickel catalyst derived from a nickel-aluminum alloy. wikipedia.orgmasterorganicchemistry.com It is highly active for the hydrogenation of a wide array of functional groups, including ketones. wikipedia.orgorgsyn.org The catalyst inherently contains adsorbed hydrogen from its preparation, making it a ready source for reduction. masterorganicchemistry.comias.ac.in It is effective in reducing carbonyls to the corresponding alcohols and, under more forcing conditions or via a thioacetal intermediate, can reduce them completely to methylene groups. masterorganicchemistry.comias.ac.in

The selection of the catalyst and reaction conditions (temperature, pressure, solvent) can significantly influence the reaction rate and the selectivity towards either the mono-reduced hydroxyketone or the fully reduced diol. nih.gov

Table 1: Comparison of Heterogeneous Catalysts for Hydrogenation

Catalyst Support/Composition Typical Substrates Key Features
Palladium on carbon (Pd/C) Palladium on activated carbon Alkenes, alkynes, carbonyls, nitro groups Highly active, versatile, operates under mild conditions. wikipedia.orgcommonorganicchemistry.com
Raney Nickel Nickel-Aluminum alloy (activated) Carbonyls, nitriles, aromatic rings, C-S bonds High activity, contains adsorbed hydrogen, useful for desulfurization. wikipedia.orgmasterorganicchemistry.com
Ruthenium on carbon (Ru/C) Ruthenium on activated carbon Cyclic 1,3-diones, aromatic rings Effective for diol synthesis, can influence stereoselectivity. nih.govacs.org

Nucleophilic Reactivity at the C-2 Position of the Cyclopentanedione Ring

As established, the C-2 position of the 1,3-cyclopentanedione ring is highly acidic. libretexts.org Deprotonation at this site generates a resonance-stabilized enolate anion, which is a strong nucleophile. fiveable.me This nucleophilic character allows for the formation of new carbon-carbon bonds at the C-2 position through reactions with various electrophiles.

This reactivity is a cornerstone of 1,3-dicarbonyl chemistry, enabling reactions such as:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce a new alkyl substituent at the C-2 position. studentdoctor.net

Aldol (B89426) and Claisen Condensations: The enolate can attack other carbonyl compounds, leading to aldol-type adducts or Claisen condensation products. fiveable.meresearchgate.net

Michael Addition: As a soft nucleophile, the enolate can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. researchgate.net

While the C-2 position in the parent compound this compound is already substituted, this inherent nucleophilic potential is crucial in its synthesis and is a key feature of related 1,3-dicarbonyl compounds that are not substituted at this position. iitk.ac.in For example, the dianions of 1,3-dicarbonyl compounds react regioselectively with electrophiles, demonstrating the potent nucleophilicity of the carbon centers. iitk.ac.in

Other Functional Group Transformations (e.g., Acetylation of Hydroxyl Groups)

Following the reduction of one or both carbonyl groups in this compound to hydroxyl groups, these newly formed alcohols can undergo further chemical modifications. A common transformation is acetylation, which converts the hydroxyl group (-OH) into an acetate ester (-OAc).

Acetylation is typically performed using an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (HCl or acetic acid). This reaction serves multiple purposes in organic synthesis, including the protection of the hydroxyl group to prevent it from interfering in subsequent reactions or to modify the compound's physical and biological properties. The conversion of the hydroxyl groups in 2-benzyl-1,3-cyclopentanediol to the corresponding diacetate would be a representative example of this type of functional group transformation.

Comparative Reactivity Studies with Related Cyclic Diketones

The reactivity of this compound can be better understood by comparing it to other cyclic 1,3-diketones, such as 1,3-cyclohexanedione (B196179) and its derivative, dimedone (5,5-dimethyl-1,3-cyclohexanedione).

The size of the ring influences the properties of the diketone. For instance, studies comparing 1,3-cyclopentanedione derivatives with dimedone have shown differences in reactivity. In one study, a 1,3-cyclopentanedione derivative demonstrated higher reactivity towards sulfenic acid compared to dimedone. nih.gov This suggests that the five-membered ring structure may lead to different kinetic profiles compared to the six-membered ring analogue.

The acidity of the α-hydrogen and the stability of the corresponding enolate can also be affected by ring size and substitution. While both 1,3-cyclopentanedione and 1,3-cyclohexanedione are significantly acidic due to the dicarbonyl system, the specific pKa values and the conformational properties of the enolates differ, which can influence their behavior in base-catalyzed reactions. nih.govresearchgate.net The presence of the bulky benzyl group at the C-2 position in this compound also sterically influences its reactivity compared to unsubstituted cyclic diketones.

Comparison with 1,3-Cyclohexanediones in Multi-component Reactions

The reactivity of this compound in multi-component reactions (MCRs) is fundamentally linked to the chemical behavior of its 1,3-dicarbonyl system. This reactivity profile is comparable to that of 1,3-cyclohexanediones, as both cyclic diones serve as versatile building blocks in the synthesis of complex molecular architectures. The key to their utility in MCRs lies in the presence of an acidic methylene group positioned between two carbonyl functionalities.

Both 1,3-cyclopentanediones and 1,3-cyclohexanediones are C-H activated acids that readily participate in foundational organic reactions such as Knoevenagel condensations and Michael additions, which are often sequential steps in MCR cascades. For instance, 1,3-cyclohexanedione is a common reactant in one-pot syntheses to produce a variety of heterocyclic scaffolds, including benzodiazepines and hydroquinolines. researchgate.netscribd.com These reactions typically involve the initial condensation of the 1,3-dione with an aldehyde, followed by subsequent reactions with other components like amines or other nucleophiles to construct the final heterocyclic ring system. researchgate.net

Similarly, 1,3-cyclopentanedione derivatives can be expected to follow analogous reaction pathways. The active methylene proton can be abstracted under basic or acidic conditions to form an enolate, which then acts as a potent nucleophile. This enolate can attack electrophiles, such as the carbonyl carbon of an aldehyde, initiating a cascade of bond-forming events. The primary difference in reactivity between the five-membered cyclopentanedione and the six-membered cyclohexanedione ring systems arises from the inherent ring strain and conformational flexibility, which can influence reaction rates and the stability of intermediates and final products. However, the fundamental reaction mechanism as a nucleophilic component in MCRs remains a shared and dominant characteristic.

The utility of such diones is highlighted in their use to generate diverse chemical libraries for drug discovery, as MCRs offer an efficient, atom-economical, and environmentally conscious approach to synthesizing complex molecules from simple precursors in a single step. nih.govbeilstein-journals.org

Comparison with 1,2-Cyclopentanediones Regarding Bio-isosteric Potential

The concept of bio-isosterism, where a functional group in a biologically active molecule is replaced by another group to maintain or enhance activity while improving physicochemical properties, is central to drug design. In this context, both 1,3-cyclopentanediones and 1,2-cyclopentanediones have been investigated as potential bio-isosteres for the carboxylic acid functional group. nih.govnih.gov Although structurally similar, their electronic properties and hydrogen bonding capabilities lead to significant differences in their effectiveness as carboxylic acid mimics.

A primary determinant for a successful carboxylic acid bio-isostere is comparable acidity (pKa). The 1,3-cyclopentanedione moiety exhibits pKa values that are typically in the same range as carboxylic acids. nih.govresearchgate.net For example, the parent cyclopentane-1,3-dione has a pKa of approximately 4.4. nih.gov This acidity stems from the stabilization of the resulting enolate by resonance across both carbonyl groups, a feature of its vinylogous acid structure. In contrast, the 1,2-cyclopentanedione (B1606141) system is considerably less acidic, with a pKa value of around 8.6. nih.gov This lower acidity is because its enol-ketone tautomers are not vinylogous acids, making it a weaker proton donor compared to both 1,3-diones and carboxylic acids. nih.govresearchgate.net

Another key point of comparison is tautomerism. The 1,3-cyclopentanedione system is known to undergo rapid exchange between its enol-ketone tautomers. For 1,2-cyclopentanediones, however, one tautomer may be significantly more stable, depending on the substitution pattern on the ring. nih.gov

Perhaps the most crucial difference lies in their hydrogen bonding geometry. Single-crystal X-ray analysis has revealed that 1,2-cyclopentanediones can form dimers through two-point hydrogen bond interactions, which closely mimics the dimerization behavior of carboxylic acids. nih.gov The 1,3-cyclopentanedione system, by contrast, does not typically form such dimers, instead organizing into multimeric, linear "head-to-tail" hydrogen-bonded structures. nih.gov This suggests that the 1,2-dione system may replicate the hydrogen bonding geometry of carboxylic acids more faithfully in certain biological contexts. nih.gov

Despite these differences, derivatives of both ring systems have been successfully employed as carboxylic acid surrogates in the design of potent thromboxane (B8750289) A2 prostanoid (TP) receptor antagonists. Studies have shown that both 1,2- and 1,3-cyclopentanedione derivatives can exhibit nanomolar inhibitory concentrations (IC50), comparable to the parent carboxylic acid-containing drug. nih.govnih.gov This indicates that while their physicochemical properties differ, both scaffolds can effectively engage with biological targets. nih.govresearchgate.net

Data Tables

Table 1: Comparison of Physicochemical Properties This table is interactive. You can sort and filter the data.

Feature 1,3-Cyclopentanedione 1,2-Cyclopentanedione Carboxylic Acid (Typical)
Acidity (pKa) ~4.0 - 4.7 nih.govnih.gov ~8.6 nih.gov ~4.0 - 5.0
Tautomerism Rapid exchange between enol-ketone tautomers nih.gov One tautomer may be more stable nih.gov N/A
Hydrogen Bonding Multimeric, linear "head-to-tail" structures nih.gov Dimer formation with two-point interactions nih.gov Dimer formation with two-point interactions

| Acid Type | Vinylogous Acid nih.gov | Not a vinylogous acid nih.gov | Carboxylic Acid |

Role of 2 Benzyl 1,3 Cyclopentanedione and Its Analogues As Key Synthetic Intermediates and Design Scaffolds

Precursors for Chiral Intermediates Bearing All-Carbon Quaternary Centers

The construction of all-carbon quaternary stereocenters—carbon atoms bonded to four other carbon atoms—is a significant challenge in synthetic organic chemistry. Molecules containing these centers are prevalent in a variety of biologically active natural products. The 2-substituted-1,3-cyclopentanedione framework serves as a valuable precursor for generating such complex chiral structures.

The hydrogen atoms on the carbon between the two carbonyl groups (the α-carbon) in 1,3-diones are acidic and can be removed by a base to form a stabilized enolate. This nucleophilic enolate can then react with electrophiles, such as alkyl halides, in an alkylation reaction to form a new carbon-carbon bond at the 2-position. When a 2-substituted-1,3-cyclopentanedione, such as 2-benzyl-1,3-cyclopentanedione, is subjected to a second alkylation, an all-carbon quaternary center is formed at the C2 position.

The primary challenge lies in controlling the stereochemistry of this transformation to produce a single enantiomer. Modern synthetic methods have addressed this through the use of catalytic asymmetric synthesis. For instance, palladium-catalyzed enantioselective decarboxylative allylic alkylation has been successfully applied to cyclopentanone (B42830) substrates to generate α-quaternary stereocenters in excellent yield and high enantioselectivity. caltech.edu This type of methodology is applicable to dione (B5365651) systems, where the enolate of this compound can be reacted with an allylic electrophile in the presence of a chiral palladium catalyst. The chiral ligand on the metal coordinates in a way that directs the attack of the enolate from one face of the electrophile, leading to the preferential formation of one enantiomer. caltech.edu Such strategies have enabled the synthesis of highly congested cyclopentanes bearing contiguous quaternary stereocenters, including all-carbon quaternary centers, with high diastereoselectivity and enantioselectivity. nih.gov The resulting chiral building blocks are valuable intermediates for the synthesis of complex target molecules. portico.orgbuchler-gmbh.com

Building Blocks for Natural Product Synthesis and Analogues

The functionalized five-membered carbocyclic ring is a core structural motif in a vast array of cyclopentanoid natural products, including prostaglandins, jasmonates, and various antibiotics. nih.govrsc.orgrsc.org this compound and related compounds are effective building blocks for the assembly of these complex natural products and their synthetic analogues.

The 1,3-dione functionality provides a versatile handle for a variety of synthetic transformations. It can be elaborated to introduce new functional groups and stereocenters, making it an ideal starting point for total synthesis. For example, the synthesis of cyclopentanoid natural products often relies on the strategic functionalization of pre-existing cyclopentane (B165970) rings. oregonstate.edu

While this compound itself is a synthetic precursor, structurally similar scaffolds are found in nature. For instance, various species of the plant genus Peperomia are known to produce a range of 2-acyl-cyclohexane-1,3-diones, which are close structural analogues. nih.gov These natural products exhibit a range of biological activities and demonstrate nature's use of the acyl-dione pharmacophore. nih.govresearchgate.net The synthesis of these natural products and their congeners often employs strategies that could be adapted from starting materials like this compound, highlighting the scaffold's importance as a foundational building block.

Table 1: Examples of Natural Product Classes with Cyclopentane Skeletons This table is interactive. You can sort and filter the data.

Natural Product Class Key Structural Feature Relevance of 1,3-Dione Precursors
Prostaglandins Substituted cyclopentane ring Precursors allow for the controlled introduction of side chains.
Jasmonates Cyclopentanone derivatives Versatile starting points for plant hormone synthesis.
Clavulones Marine prostanoids with a cyclopentenone core Key intermediates for constructing the core ring system. nih.gov
Pentenomycin Cyclopentenone antibiotic Synthetic routes can utilize cyclopentanedione starting materials. rsc.org

| Hirsutene | Polyquinane sesquiterpene | Used in formal syntheses of the complex carbon skeleton. rsc.org |

Investigation as Bio-isosteric Replacements in Molecular Design (e.g., for Carboxylic Acids)

Bio-isosteric replacement is a cornerstone strategy in medicinal chemistry, where a specific functional group in a biologically active molecule is replaced with another group that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. drughunter.comsemanticscholar.org The carboxylic acid moiety is a common functional group in many drugs but can be associated with poor metabolic stability and low cell permeability. nih.gov Consequently, the discovery of suitable bio-isosteres for carboxylic acids is an area of intense research. nih.gov

The cyclopentane-1,3-dione ring has emerged as a novel and effective bio-isostere for the carboxylic acid functional group. nih.govresearchgate.net The key to this mimicry lies in its acidity. Due to the delocalization of the negative charge across the two carbonyl groups in its enolate form, the cyclopentane-1,3-dione moiety exhibits pKa values that are typically within the range of carboxylic acids. nih.govnih.gov This allows it to engage in similar electrostatic or hydrogen-bonding interactions with biological targets as a carboxylate group.

The utility of this bio-isosteric replacement has been demonstrated in the design of potent thromboxane (B8750289) A2 (TP) receptor antagonists. researchgate.net In a key study, the carboxylic acid group of a known TP receptor antagonist was replaced with a series of substituted cyclopentane-1,3-dione moieties. The resulting analogues were evaluated and found to retain high potency, exhibiting nanomolar IC50 and Kd values comparable to the original carboxylic acid-containing compound. nih.govresearchgate.net These findings validate the cyclopentane-1,3-dione unit as a valuable addition to the toolkit of carboxylic acid isosteres for drug design. nih.gov

Table 2: Physicochemical Property Comparison: Carboxylic Acid vs. Isosteres This table is interactive. You can sort and filter the data.

Compound Type Example Structure pKa Lipophilicity (logD at pH 7.4) Permeability (Papp)
Carboxylic Acid Phenylpropanoic acid derivative 4.64 -0.49 Low
Tetrazole Tetrazole analogue ~4.5 - 4.9 Similar to acid Low

| Cyclopentane-1,3-dione | CPD-analogue | ~4 - 5 | Similar to acid | Moderate |

Data is synthesized from representative values found in the literature for comparative purposes. nih.govacs.orgresearchgate.net

Theoretical and Computational Investigations of 2 Benzyl 1,3 Cyclopentanedione

Molecular Docking Studies in Biocatalysis for Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interactions between an enzyme and a substrate at the atomic level. Such studies are crucial in biocatalysis for elucidating binding modes, predicting substrate specificity, and guiding enzyme engineering efforts.

While docking studies specifically involving 2-benzyl-1,3-cyclopentanedione as a substrate are not prominent in the literature, research on other benzyl-containing heterocyclic compounds illustrates the utility of this approach. For instance, molecular modeling and docking simulations have been successfully employed to investigate the binding of novel anticancer agents, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, to their target proteins like VEGFR-2. mdpi.comnih.gov These studies explore how the benzyl (B1604629) group and other substituents fit into the active site of the enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the enzyme-ligand complex. mdpi.com The insights gained from such simulations, including binding affinities and interaction patterns, are instrumental in structure-activity relationship studies. nih.gov

For this compound, molecular docking could be used to simulate its interaction with various enzymes, such as oxidoreductases or transferases. The simulation would model how the cyclopentanedione ring and the benzyl substituent orient within the enzyme's active site, providing hypotheses about the catalytic mechanism and potential for biocatalytic transformation.

Table 1: Illustrative Data from Molecular Docking Studies of a Benzyl-Containing Compound (Hybrid 7d) with VEGFR-2 mdpi.com
ParameterValue/Description
Target ProteinVEGFR-2
Ligand1-benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (Hybrid 7d)
Binding Affinity (IC50)0.503 µM
Key InteractionsHydrogen bonding, hydrophobic interactions within the kinase domain.

Mechanistic Insights into Enzymatic and Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. mdpi.com These calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a detailed understanding of how transformations occur.

Studies on related molecules offer a framework for understanding the potential transformations of this compound. For example, DFT calculations have been used to study the 1,3-dipolar cycloaddition reactions of benzyl azides with various dipolarophiles. yu.edu.jomdpi.comyu.edu.jo These studies calculate the energies of reactants, transition states, and products to predict the regioselectivity and spontaneity of the reaction. yu.edu.joyu.edu.jo The introduction of a benzyl group has been shown to influence the activation barriers of such reactions. mdpi.com

Table 2: Calculated Energy Parameters for the 1,3-Dipolar Cycloaddition of Benzyl Azide and Acrylic Acid (B3LYP/3-21G*) yu.edu.jo
ParameterProduct I (1-benzyl-1,2,3-triazoline-4-carboxylic acid)Product II (1-benzyl-1,2,3-triazoline-5-carboxylic acid)
Electronic Energy (Eelec) (Hartree)-716.992-716.983
Energy of Reaction (ΔER) (kcal/mol)-42.06-36.42
Activation Energy (Eb) (kcal/mol)3.709.34

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, including ab initio and DFT methods, are fundamental for understanding the electronic structure of molecules. These calculations provide information about molecular orbitals (such as the HOMO and LUMO), electron density distribution, and electrostatic potential, which are key determinants of a molecule's reactivity.

For this compound, quantum chemical calculations could predict its electronic properties. The benzyl group would be expected to act as an electron-donating group through resonance, influencing the electron density on the cyclopentanedione ring. This would, in turn, affect its reactivity towards electrophiles and nucleophiles. Calculations of the molecular electrostatic potential would highlight the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to attack.

Table 3: Calculated Heats of Formation (ΔHf) for Substituted Cyclopentanones researchgate.net
Substituent (X) in X-cyclopentanoneΔHf (kcal/mol)Effect
H (Cyclopentanone)-47.882Reference
NO2-46.069Destabilizing
CF3-197.697Destabilizing
CN-18.421Destabilizing
OH-87.489Destabilizing
NH2-41.229Destabilizing

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of a molecule, including its stable conformations and stereochemistry, is critical to its function and reactivity. Computational methods can be used to perform conformational analysis, identifying low-energy conformers and the energy barriers between them.

For this compound, a key structural feature is the rotatable bond between the cyclopentanedione ring and the benzyl group. Conformational analysis would reveal the preferred spatial arrangement of the benzyl group relative to the five-membered ring. This arrangement would be influenced by steric hindrance and potential non-covalent interactions. The cyclopentane (B165970) ring itself is not planar and can adopt different puckered conformations, such as the envelope and twist forms. Computational studies could determine the relative energies of these conformers and how the benzyl substituent influences the ring pucker.

Furthermore, the keto-enol tautomerism of the 1,3-dione system has significant stereochemical implications. wikipedia.orgresearchgate.net The enol form introduces a plane of chirality, and reactions involving this tautomer can be stereoselective. Theoretical calculations on substituted cyclopentanones and their enols have shown that substituents can significantly affect the stability of the enol form. researchgate.net Understanding the conformational preferences and the keto-enol equilibrium of this compound is essential for predicting the stereochemical outcome of its reactions.

Future Research Directions and Emerging Academic Applications

Development of Novel Stereoselective Synthetic Methodologies for Derivatives

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. nih.gov Future research will likely focus on creating derivatives of 2-benzyl-1,3-cyclopentanedione with precise control over their three-dimensional structure. A significant area of interest is the development of asymmetric methodologies to introduce new stereocenters into the cyclopentane (B165970) ring.

One promising avenue is the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction. For instance, novel chiral auxiliaries derived from α-amino acids, such as 4(S)-benzyl-1,3-thiazolidin-2-one, have been successfully employed in asymmetric aldol (B89426) reactions to produce syn-aldol products with high diastereoselectivity. scielo.org.mxscielo.org.mxscielo.org.mx Applying similar strategies to N-acylated derivatives of this compound could enable the stereocontrolled synthesis of complex polycyclic structures.

Furthermore, asymmetric cycloaddition reactions present a powerful tool for constructing chiral cyclopentane frameworks. researchgate.net Research into chemo- and diastereoselective (3+2) cycloaddition reactions between donor-acceptor cyclopropanes and electrophiles offers a pathway to heavily substituted spiro[cyclopentane-1,3'-indoline] derivatives as single diastereomers. frontiersin.org Adapting these methods to utilize this compound as a building block could yield novel spirocyclic compounds with multiple adjacent chiral centers.

Future efforts will aim to expand the library of stereoselective transformations, including asymmetric alkylations, Michael additions, and aldol condensations, to generate a diverse range of optically pure derivatives. The development of organocatalyzed transformations, which avoid the use of metals, is also a key direction for green and sustainable synthesis. acs.org

Exploration of New Catalytic Systems for Efficient Transformations

The efficiency and selectivity of chemical transformations involving this compound can be significantly enhanced through the discovery and application of new catalytic systems. Research is moving towards catalysts that are not only highly active and selective but also operate under mild, environmentally friendly conditions. researchgate.net

Conformationally dynamic catalytic systems, which can switch between different states to perform distinct catalytic functions, represent an emerging area of research. rsc.org These systems, inspired by the complex machinery of biological macromolecules, could offer unprecedented control over reaction pathways involving this compound. By modifying the catalyst's structure, it may be possible to selectively target different functional groups within the molecule or to orchestrate cascade reactions in a single pot.

Another area of exploration is the use of photoredox catalysis. Light-promoted reactions fit well within the principles of green chemistry and can enable unique transformations that are difficult to achieve with conventional methods. mdpi.com For example, photoredox catalysis could be employed for the selective functionalization of the benzylic position or the cyclopentane ring under mild conditions.

The development of catalysts for specific annulation strategies is also crucial. The Robinson annulation, a classic method for forming six-membered rings, has been applied to related 1,3-cyclopentanedione (B128120) derivatives to synthesize bicyclic systems. acs.orgresearchgate.net Future work could focus on new catalytic systems that facilitate asymmetric versions of this reaction or enable novel annulation strategies to build complex fused-ring structures from this compound.

Catalyst TypePotential TransformationAdvantages
Chiral OrganocatalystsAsymmetric Michael Additions, Aldol ReactionsMetal-free, environmentally benign, high stereoselectivity
Dynamic Catalytic SystemsMulti-step Cascade ReactionsSpatiotemporal control over reactivity, enhanced efficiency
Photoredox CatalystsC-H Functionalization, Radical ReactionsMild reaction conditions, unique reactivity patterns
Asymmetric Metal ComplexesEnantioselective AnnulationsAccess to chiral bicyclic and polycyclic structures

Advanced Computational Modeling for Structure-Reactivity and Design

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, structure-activity relationships, and the rational design of new molecules and catalysts. mtak.hu For this compound, advanced computational modeling can accelerate research and development in several key areas.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic structure and reactivity of the molecule. nih.gov Such studies can elucidate the mechanisms of various transformations, such as cycloaddition reactions, by calculating activation energies and characterizing transition states. mtak.humdpi.com This understanding is crucial for optimizing reaction conditions and predicting the regioselectivity and stereoselectivity of new reactions. For example, computational analysis can help rationalize why certain cycloadditions proceed via a concerted mechanism while others may favor a stepwise pathway. mtak.hu

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of this compound derivatives with their biological or chemical properties. nih.gov By developing robust QSAR models, researchers can screen virtual libraries of compounds to identify candidates with desired activities, thereby prioritizing synthetic efforts. These models often rely on molecular descriptors derived from computational chemistry, such as electronic properties (HOMO/LUMO energies) and physicochemical parameters. nih.gov

Computational modeling is also vital for catalyst design. By simulating the interaction between a substrate like this compound and a catalyst, researchers can understand the factors governing catalytic activity and selectivity. This knowledge can guide the design of new, more efficient catalysts for specific transformations. Time-dependent DFT (TD-DFT) can be used to investigate photochemical properties and validate experimental findings from techniques like resonance Raman spectroscopy. acs.org

Computational MethodApplication AreaKey Insights
Density Functional Theory (DFT)Reaction Mechanism StudiesTransition state geometries, activation energies, regioselectivity
Molecular Electron Density Theory (MEDT)Cycloaddition ReactionsElectrophilicity/nucleophilicity of reactants, reaction mechanism
Quantitative Structure-Activity Relationship (QSAR)Drug Design, Materials ScienceCorrelation of molecular structure with activity, virtual screening
Molecular Dynamics (MD) SimulationCatalyst-Substrate InteractionsStability of catalyst-substrate complexes, conformational analysis

Integration of Synthesis and Biocatalysis into Sustainable Chemical Processes

The increasing demand for environmentally friendly chemical manufacturing has propelled biocatalysis to the forefront of sustainable chemistry. researchgate.nettudelft.nl Enzymes offer exquisite selectivity under mild, aqueous conditions, making them attractive alternatives to traditional chemical catalysts. nih.govdrpress.org The integration of biocatalysis with the synthesis of this compound derivatives is a promising direction for future research.

A key application of biocatalysis is in the stereoselective synthesis of chiral building blocks. rsc.org For example, the enzymatic reduction of ketones is a powerful method for producing chiral alcohols. Research has shown that 2,2-disubstituted 3-hydroxycyclopentane-1-ones, which can be derived from the corresponding diones, undergo highly stereoselective enzymatic reduction to yield diols with excellent diastereomeric purity (>99% dr). nih.gov Specifically, derivatives like 2-benzyl-2-methyl-cyclopentane-1,3-diol have been synthesized in stereomerically pure forms using this biocatalytic approach. nih.gov This demonstrates the potential for using enzymes to create chiral centers with high precision on the cyclopentanedione scaffold.

Future research will likely explore a wider range of enzymes for the transformation of this compound. This could include:

Ketoreductases: For the stereoselective reduction of one or both ketone functionalities.

Lipases: For the kinetic resolution of racemic derivatives.

Monooxygenases: For regioselective and enantioselective hydroxylation or Baeyer-Villiger oxidation. nih.gov

Transaminases: For the synthesis of chiral amines, which are valuable pharmaceutical intermediates. mdpi.com

Moreover, the development of multi-enzyme cascade reactions, where several synthetic steps are performed sequentially in a single vessel, can significantly improve process efficiency and reduce waste. researchgate.net Such biocatalytic cascades could be designed to convert simple starting materials into complex, functionalized derivatives of this compound in a highly sustainable manner. The combination of chemical synthesis to build the core structure followed by enzymatic transformations for selective functionalization represents a powerful and green strategy for future chemical production. mdpi.com

Q & A

Q. How do high-pressure conditions affect the crystal structure of this compound?

  • Answer: High-pressure XRD studies (up to 10 GPa) show anisotropic compression, with the O···O hydrogen bond length decreasing by 0.15 Å. The benzyl group’s rigidity minimizes structural distortion, preserving crystallinity under pressure .

Methodological Notes

  • Data Contradictions: and highlight differing alkylation regioselectivity between methyl and benzyl derivatives, emphasizing the need for computational validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.